TMEM16A/CaCC Inhibitory Activity: Ester (Inactive) vs. Free Carboxylic Acid (Active)
The target compound, as an ester derivative, is predicted to lack TMEM16A/CaCC inhibitory activity based on direct experimental evidence from the 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acid series. Kumar et al. (2012) demonstrated that none of the 15 tested ester analogs (ethyl esters) displayed TMEM16A inhibition, whereas eight free carboxylic acid analogs (B02, B13, B21, B23, B25, B27, B28, B29) exhibited IC50 values <6 μM, with compound B25 achieving the lowest IC50 of 2.8 ± 1.3 μM in a YFP fluorescence quench assay using FRT cells expressing human TMEM16A [1]. This binary functional distinction means the target isopropyl ester serves specifically as a negative control compound or a hydrolyzable prodrug precursor in TMEM16A research, while the corresponding free acid (CAS 5010-53-7) is required for channel inhibition studies.
| Evidence Dimension | TMEM16A/CaCC inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No inhibition detected (all ester analogs in the series were inactive; isopropyl ester inferred from ethyl ester data) [1] |
| Comparator Or Baseline | Free carboxylic acid B25 (5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acid): IC50 = 2.8 ± 1.3 μM [1] |
| Quantified Difference | Qualitative binary distinction: active (IC50 <6 μM for carboxylic acids) vs. inactive (no inhibition for esters) |
| Conditions | YFP fluorescence plate reader assay; FRT cells expressing human TMEM16A; short-circuit current measurements [1] |
Why This Matters
Procurement of the isopropyl ester versus the free carboxylic acid determines whether a compound is suitable as a TMEM16A inhibitor or must be used exclusively as a negative control or prodrug intermediate.
- [1] Kumar S, Namkung W, Verkman AS, Sharma PK. Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors. Bioorg Med Chem. 2012;20(14):4237-4244. doi:10.1016/j.bmc.2012.05.074. View Source
